2,4,6-Trihydroxybenzoic acid monohydrate
Overview
Description
2,4,6-Trihydroxybenzoic acid monohydrate is a useful research compound. Its molecular formula is C7H8O6 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2,4,6-trihydroxybenzoic acid hydrate is the Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their activity is essential for the progression of the cell cycle. They play a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
2,4,6-Trihydroxybenzoic acid hydrate interacts with CDKs in a dose-dependent manner, inhibiting their activity . The compound’s interaction with CDKs involves key amino acids, which were identified through in silico studies . The orientation of the functional groups and specific amino acid interactions may play a role in this inhibition .
Biochemical Pathways
The inhibition of CDKs by 2,4,6-trihydroxybenzoic acid hydrate affects the cell cycle, leading to the arrest of cell proliferation . This can have downstream effects on various biochemical pathways involved in cell growth and division.
Pharmacokinetics
It’s known that the cellular uptake of 2,4,6-trihydroxybenzoic acid hydrate requires the expression of functional slc5a8, a monocarboxylic acid transporter . This suggests that the compound’s bioavailability may be influenced by the presence and activity of this transporter.
Result of Action
The inhibition of CDKs by 2,4,6-trihydroxybenzoic acid hydrate leads to the induction of CDK inhibitory proteins p21Cip1 and p27Kip1, resulting in the inhibition of cell proliferation . This suggests that the compound may have potential anti-cancer effects, particularly in the prevention of colorectal cancer .
Biochemical Analysis
Biochemical Properties
2,4,6-Trihydroxybenzoic acid monohydrate plays a significant role in biochemical reactions due to its antioxidant, lipid-lowering, and anticancer properties . It interacts with various enzymes and proteins, including cyclin-dependent kinases (CDKs), where it induces the expression of CDK inhibitory proteins such as p21 Cip1 and p27 Kip1, leading to the inhibition of cell proliferation . Additionally, it is involved in the degradation of catechins by bacteria such as Acinetobacter calcoaceticus, which utilize it as a carbon source .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inducing the expression of CDK inhibitory proteins, which in turn inhibits cell proliferation . This compound also impacts gene expression and cellular metabolism, contributing to its antioxidant and anticancer activities . Furthermore, it has been observed to lower lipid levels in cells, which can be beneficial in managing conditions like hyperlipidemia .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to CDKs, leading to the induction of CDK inhibitory proteins and subsequent inhibition of cell proliferation . This compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . Additionally, it influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under cool, dry conditions but can degrade when exposed to oxidizing agents . Long-term studies have shown that it maintains its antioxidant and anticancer properties over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects such as antioxidant activity and lipid-lowering properties . At higher doses, it may cause toxic or adverse effects, including skin and eye irritation . Threshold effects have been noted, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of naringin, a major flavonoid found in grapefruit juice . The compound is also produced by bacteria such as Pseudomonas fluorescens and Acinetobacter calcoaceticus during the degradation of catechins . It interacts with enzymes and cofactors involved in these metabolic processes, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is taken up by cells expressing functional monocarboxylic acid transporters such as SLC5A8 . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It is directed to these compartments by targeting signals and post-translational modifications that guide its transport and localization . The compound’s activity and function are influenced by its subcellular localization, as it interacts with various biomolecules within these compartments .
Properties
IUPAC Name |
2,4,6-trihydroxybenzoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5.H2O/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2,8-10H,(H,11,12);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZIRFCGHAROOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369102 | |
Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-93-0 | |
Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trihydroxybenzoic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,4,6-trihydroxybenzoic acid monohydrate form cocrystals with other compounds, and what techniques are used to study these interactions?
A1: Yes, this compound (2,4,6-TRM) has been shown to form cocrystals with theobromine (TBR). [] Researchers utilized various techniques to investigate these interactions, including single-crystal X-ray diffraction to determine the crystallographic structures of the formed cocrystals. Additionally, they employed powder X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to further characterize the cocrystals. Density Functional Theory (DFT) calculations provided insights into the intermolecular interactions within the cocrystal structures. []
Q2: Can this compound be used as a starting material for complex molecule synthesis?
A2: Yes, 2,4,6-trihydroxybenzoic acid hydrate serves as a valuable starting material in the enantioselective total synthesis of intricate natural products. For instance, it has been successfully employed in the synthesis of (-)-berkeleyone A and its five preaustinoid congeners, which are 3,5-dimethylorsellinic acid-derived meroterpenoids. [] This highlights the versatility of 2,4,6-trihydroxybenzoic acid hydrate as a building block in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.